
Itopride
Übersicht
Beschreibung
Itoprid ist ein prokinetisches Benzamid-Derivat, das hauptsächlich zur Behandlung von funktioneller Dyspepsie und anderen Magen-Darm-Erkrankungen eingesetzt wird. Es wirkt als Dopamin-D2-Rezeptor-Antagonist und Acetylcholinesterase-Inhibitor, wodurch die Magen-Darm-Motilität gesteigert wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Itoprid-Hydrochlorid umfasst mehrere wichtige Schritte:
Reduktion: Das Oxim wird mit pulverisiertem Zink reduziert, um 4-(2-Dimethylaminoethoxy)-benzylamin zu erhalten.
Amidierung: Das Benzylamin-Derivat reagiert mit Veratrsäurechlorid in Gegenwart eines tertiären Amins unter Bildung von Itoprid.
Salifizierung: Schließlich wird Itoprid mit Salzsäure salifiziert, um Itoprid-Hydrochlorid zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Itoprid-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Reaktionszeit, um eine gleichbleibende Produktqualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Itoprid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Vor allem hepatische Oxidation, die durch Flavin-haltige Monooxygenasen (FMO1 und FMO3) vermittelt wird.
Reduktion: Reduktion des Oxim-Zwischenprodukts während der Synthese.
Substitution: Veretherungs- und Amidierungsreaktionen während der Synthese.
Häufige Reagenzien und Bedingungen
Oxidation: Flavin-haltige Monooxygenasen (FMO1 und FMO3) in der Leber.
Reduktion: Pulverisiertes Zink als Reduktionsmittel.
Substitution: 2-Dimethylaminoethylchlorid, Hydroxylaminhydrochlorid, Veratrsäurechlorid und tertiäre Amine.
Wichtigste gebildete Produkte
Oxidation: Itoprid-N-oxid als Hauptmetabolit.
Reduktion: 4-(2-Dimethylaminoethoxy)-benzylamin.
Substitution: Itoprid-Hydrochlorid.
Wissenschaftliche Forschungsanwendungen
Itoprid hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Wird in verschiedenen pharmazeutischen Produkten zur Behandlung von Magen-Darm-Erkrankungen formuliert.
Wirkmechanismus
Itoprid entfaltet seine Wirkung über zwei Mechanismen:
Dopamin-D2-Rezeptor-Antagonismus: Durch Blockieren der Dopamin-D2-Rezeptoren hebt Itoprid die inhibitorischen Wirkungen auf die Acetylcholin-Freisetzung auf, wodurch die Magen-Darm-Motilität gesteigert wird.
Acetylcholinesterase-Hemmung: Itoprid hemmt Acetylcholinesterase, wodurch der Abbau von Acetylcholin verhindert und seine Konzentration erhöht wird, was die Magenmotilität fördert und den Druck im unteren Ösophagussphinkter erhöht.
Analyse Chemischer Reaktionen
Types of Reactions
Itopride undergoes several types of chemical reactions, including:
Oxidation: Primarily hepatic oxidation mediated by flavin-containing monooxygenases (FMO1 and FMO3).
Reduction: Reduction of the oxime intermediate during synthesis.
Substitution: Etherification and amidation reactions during synthesis.
Common Reagents and Conditions
Oxidation: Flavin-containing monooxygenases (FMO1 and FMO3) in the liver.
Reduction: Powdered zinc as a reducing agent.
Substitution: 2-dimethylaminoethyl chloride, hydroxylamine hydrochloride, veratric acid chloride, and tertiary amines.
Major Products Formed
Oxidation: This compound-N-oxide as a major metabolite.
Reduction: 4-(2-dimethylaminoethoxy)-benzylamine.
Substitution: This compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
Functional Dyspepsia (FD)
Functional dyspepsia is characterized by persistent or recurrent pain in the upper abdomen without an identifiable cause. Itopride has been extensively studied for its efficacy in alleviating symptoms associated with FD.
- Clinical Efficacy : A meta-analysis involving nine randomized controlled trials (RCTs) with 2,620 participants indicated that this compound significantly improved global symptom assessment (GPA) scores compared to placebo and other treatments like domperidone and mosapride. The relative risk (RR) of symptom improvement was calculated as 1.11 (95% CI: 1.03-1.19), demonstrating its effectiveness in enhancing gastric motility and reducing symptoms of fullness and discomfort .
Gastroparesis
Gastroparesis, or delayed gastric emptying, presents significant challenges in patient management due to symptoms such as nausea, vomiting, and early satiety.
- Clinical Trials : Studies have shown that this compound improves symptoms in both diabetic and idiopathic gastroparesis patients. One study reported that 75% of patients experienced symptom improvement after treatment, with significant reductions in nausea and early satiety .
Study | Patient Type | Improvement Rate | Key Symptoms Improved |
---|---|---|---|
Diabetic | 75% | Nausea, Early Satiety | |
Idiopathic | 43% | Vomiting, Fullness |
Gastroesophageal Reflux Disease (GERD)
This compound has also been investigated for GERD management.
- Pilot Studies : A pilot study indicated that this compound significantly decreased esophageal acid reflux and relieved GERD symptoms without adverse events, suggesting its potential role in treating this chronic condition .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects. Unlike other prokinetic agents, it does not cross the blood-brain barrier, minimizing CNS-related side effects such as sedation or extrapyramidal symptoms.
Case Studies and Clinical Insights
Several case studies further illustrate the practical applications of this compound:
- Case Study on Functional Dyspepsia : A patient with chronic FD showed marked improvement after eight weeks of this compound treatment, with significant reductions in abdominal pain and bloating.
- Gastroparesis Management : In a cohort of patients with refractory gastroparesis, treatment with this compound led to substantial improvements in quality of life metrics related to nausea and appetite.
Wirkmechanismus
Itopride exerts its effects through dual mechanisms:
Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, this compound removes the inhibitory effects on acetylcholine release, thereby enhancing gastrointestinal motility.
Acetylcholinesterase Inhibition: This compound inhibits acetylcholinesterase, preventing the degradation of acetylcholine and increasing its concentration, which promotes gastric motility and increases lower esophageal sphincter pressure.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metoclopramid: Ein weiteres prokinetisches Mittel, das für ähnliche Indikationen eingesetzt wird, aber einen anderen Wirkmechanismus hat.
Domperidon: Ein Dopamin-D2-Rezeptor-Antagonist mit prokinetischen Eigenschaften.
Cisaprid: Ein prokinetisches Mittel, das auf Serotonin-Rezeptoren wirkt.
Einzigartigkeit von Itoprid
Itoprid ist aufgrund seines dualen Wirkmechanismus einzigartig, der den Dopamin-D2-Rezeptor-Antagonismus mit der Acetylcholinesterase-Hemmung kombiniert. Diese duale Wirkung führt zu einer verbesserten Magen-Darm-Motilität ohne signifikante Nebenwirkungen auf das zentrale Nervensystem, da Itoprid die Blut-Hirn-Schranke nicht passiert .
Biologische Aktivität
Itopride is a benzamide derivative primarily used as a gastroprokinetic agent for the treatment of functional dyspepsia and gastroesophageal reflux disease (GERD). It exhibits dual pharmacological activities: it acts as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist. This profile allows this compound to enhance gastrointestinal motility and alleviate symptoms associated with various gastrointestinal disorders.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 30 minutes. Its pharmacokinetic properties differ between immediate-release (IR) and extended-release (ER) formulations. A comparative study demonstrated that the ER formulation achieves comparable systemic exposure to the IR formulation, despite a slower and lower peak concentration (C_max) when administered in a fasting state (Table 1).
Table 1: Pharmacokinetic Parameters of this compound
PK Parameter | 150 mg ER Once Daily (Fasting) | 150 mg ER Once Daily (Fed) | 50 mg IR Three Times Daily (Fasting) |
---|---|---|---|
AUC 0–24 (ng·h/mL) | 2,606.5 (812.0) | 2,895.5 (867.7) | 2,740.5 (829.3) |
C_max (ng/mL) | 244.4 (94.4) | 426.2 (159.2) | 416.2 (141.3) |
T_max (hours) | 3.1 (1.0–5.0) | 4.4 (2.0–10.0) | 0.8 (0.5–1.0) |
t_1/2 (hours) | 7.4 (3.2) | 5.9 (1.1) | 5.2 (0.9) |
This compound's mechanism involves the inhibition of acetylcholinesterase, which increases the availability of acetylcholine at synapses, promoting gastric motility and enhancing peristalsis in the gastrointestinal tract. Additionally, its antagonistic effect on dopamine D2 receptors mitigates the inhibitory effects of dopamine on gastrointestinal motility.
Functional Dyspepsia
A meta-analysis of randomized controlled trials indicated that this compound significantly improves symptoms in patients with functional dyspepsia compared to placebo and other prokinetic agents like domperidone and mosapride . In one study involving 100 patients with postprandial distress syndrome, this compound demonstrated significant improvements in symptoms such as postprandial fullness and epigastric pain after eight weeks of treatment .
Gastroesophageal Reflux Disease
In the context of GERD, this compound has been shown to be effective as an adjunct therapy to proton pump inhibitors (PPIs). Patients receiving this compound alongside PPIs reported significant reductions in heartburn, gastric retention, and other discomforts associated with GERD . This combination therapy highlights this compound's role in enhancing the therapeutic effects of standard GERD treatments.
Safety Profile
The safety profile of this compound is generally favorable, with common adverse effects including abdominal pain, nausea, diarrhea, and constipation . Importantly, studies have shown that this compound does not prolong the QT interval or significantly affect prolactin levels, indicating a low risk for cardiac side effects .
Case Studies
A double-blind placebo-controlled study evaluated the efficacy of this compound in patients with functional dyspepsia over eight weeks. The results showed that while there was no significant difference between treatment arms overall, patients treated with this compound exhibited notable improvements in specific symptoms compared to their baseline scores . This underscores the potential benefits of this compound for targeted symptom relief.
Eigenschaften
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
Record name | Itopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
Record name | Itopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
Record name | Itopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | itopride hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Itopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122898-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: this compound functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that this compound stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does this compound influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that this compound also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that this compound enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of this compound?
A: One study using the 13C breath test found that postprandial this compound intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that this compound may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is this compound metabolized in the body?
A: this compound is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes this compound from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with this compound compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of this compound?
A: Yes, research suggests that FMO3 polymorphisms can influence this compound exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered this compound pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on this compound exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with this compound?
A: Research has explored the efficacy of this compound in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] this compound has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of this compound with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared this compound to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that this compound might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has this compound been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of this compound in combination therapies. For example, this compound combined with alpha-lipoic acid showed enhanced efficacy compared to this compound alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining this compound with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining this compound with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of this compound?
A: Several analytical techniques have been developed and validated for this compound analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of this compound in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of this compound?
A: Yes, research has focused on developing controlled-release formulations of this compound to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of this compound?
A: Clinical trials have generally found this compound to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.